ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate
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Description
Ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.10347926 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate is a synthetic compound with potential biological activities that warrant detailed investigation. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21NO4S
- Molar Mass : 347.43 g/mol
The compound features a thiophene ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the furan and acrylamide moieties also suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Angiogenesis : The compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.
A study involving a thiophene derivative demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiophene derivatives have been reported to possess antibacterial and antifungal activities:
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
- Case Studies : In vitro studies have shown that similar compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Cell membrane disruption | |
Antioxidant | Free radical scavenging |
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Testing : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition zones, indicating promising antibacterial activity.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-5-21-17(20)15-11(3)12(4)23-16(15)18-14(19)9-8-13-7-6-10(2)22-13/h6-9H,5H2,1-4H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCUMWHDZULCD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.